![molecular formula C11H14O2 B1355266 Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]- CAS No. 87771-41-3](/img/structure/B1355266.png)
Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-
Overview
Description
“Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-” is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.2277 .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-” are not available, similar compounds like Ethanone derivatives undergo various chemical reactions, including condensation with aldehydes to form substituted chalcone derivatives.Scientific Research Applications
C11H14O2 C_{11}H_{14}O_{2} C11H14O2
and a molecular weight of 178.2277 g/mol, has several potential applications across different fields of research .Organic Synthesis
Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-: can serve as a versatile building block in organic synthesis. The ketone group is highly reactive and can participate in various organic reactions, such as condensation, addition, and oxidation-reduction processes. This makes it a valuable precursor for synthesizing more complex organic molecules, potentially leading to the development of new pharmaceuticals, polymers, and materials.
Biological Activity Studies
The unique combination of the ketone and hydroxyl groups in this compound suggests it could exhibit interesting biological properties. Researchers can explore its potential as a pharmacophore in drug design, where it might interact with biological targets such as enzymes or receptors. Its effects on cellular pathways and physiological processes are also areas worth investigating.
Environmental Chemistry
In environmental chemistry, Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]- could be studied for its behavior as an organic micropollutant. Understanding its stability, degradation, and potential bioaccumulation in ecosystems can provide insights into environmental risks and help in developing strategies for pollution control.
Safety and Hazards
properties
IUPAC Name |
1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-5-4-6-10(7-9)11(2,3)13/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEFLNSJCTVLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543123 | |
Record name | 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]- | |
CAS RN |
87771-41-3 | |
Record name | 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87771-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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